molecular formula C11H13NO6S2 B7814965 3-(4-Methyl-3-nitrobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione

3-(4-Methyl-3-nitrobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione

Cat. No. B7814965
M. Wt: 319.4 g/mol
InChI Key: XQUNMYBCXMMTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methyl-3-nitrobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione is a useful research compound. Its molecular formula is C11H13NO6S2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methyl-3-nitrobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyl-3-nitrobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Methyl-3-nitrobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 1,1-thiocarbonyldiimidazole to form the corresponding imidazolide intermediate. This intermediate is then reacted with 1,3-dithiolane-2-thione to yield the final product.

Starting Materials
4-methyl-3-nitrobenzenesulfonyl chloride, 1,1-thiocarbonyldiimidazole, 1,3-dithiolane-2-thione

Reaction
Step 1: 4-methyl-3-nitrobenzenesulfonyl chloride is dissolved in anhydrous dichloromethane and cooled to 0°C., Step 2: 1,1-thiocarbonyldiimidazole is added to the reaction mixture and the resulting mixture is stirred for 1 hour at 0°C., Step 3: The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours., Step 4: The resulting imidazolide intermediate is isolated by filtration and washed with cold dichloromethane., Step 5: The imidazolide intermediate is then dissolved in anhydrous tetrahydrofuran and added dropwise to a solution of 1,3-dithiolane-2-thione in anhydrous tetrahydrofuran., Step 6: The resulting mixture is stirred at room temperature for 24 hours., Step 7: The final product is isolated by filtration, washed with cold tetrahydrofuran, and dried under vacuum.

properties

IUPAC Name

3-(4-methyl-3-nitrophenyl)sulfonylthiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S2/c1-8-2-3-9(6-11(8)12(13)14)20(17,18)10-4-5-19(15,16)7-10/h2-3,6,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUNMYBCXMMTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2CCS(=O)(=O)C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-3-nitrophenyl)sulfonylthiolane 1,1-dioxide

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